molecular formula C11H12ClN3 B1394031 N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine CAS No. 1287218-53-4

N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine

Cat. No. B1394031
M. Wt: 221.68 g/mol
InChI Key: VOQBSRVHOAFRPN-UHFFFAOYSA-N
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Description

“N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Chemical Reactions and Synthesis

Research on similar compounds to N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine has shown interesting results in chemical synthesis and reactions. For instance, Jäger et al. (2002) explored a ring-fission/C–C bond cleavage reaction with an N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, revealing potential mechanisms in organic synthesis (Jäger et al., 2002).

Anticancer Agents

Compounds structurally related to N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine have been studied for their potential anticancer properties. Evren et al. (2019) synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives for their anticancer activity, demonstrating their potential in cancer treatment (Evren et al., 2019).

Antimicrobial Activities

The antimicrobial properties of related compounds have also been investigated. Ovonramwen et al. (2021) studied the synthesis and antimicrobial activities of similar imidazole derivatives, providing insights into their potential as antimicrobial agents (Ovonramwen et al., 2021).

Anti-Inflammatory Activity

Research has been conducted on imidazole derivatives for their anti-inflammatory properties. Kalsi et al. (1990) synthesized indolyl azetidinones and evaluated their anti-inflammatory activity, contributing to our understanding of such compounds in inflammation management (Kalsi et al., 1990).

Anticonvulsant Activity

Additionally, imidazole derivatives have been evaluated for their anticonvulsant activities. Soyer et al. (2004) synthesized and tested omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, highlighting their potential in treating seizures (Soyer et al., 2004).

properties

IUPAC Name

1-(4-chloro-2-phenyl-1H-imidazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-13-7-9-10(12)15-11(14-9)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQBSRVHOAFRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=C(N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine
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Reactant of Route 5
N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine
Reactant of Route 6
N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine

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